ss-Cyclodextrin 2-Hydroxypropyl Ethers

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

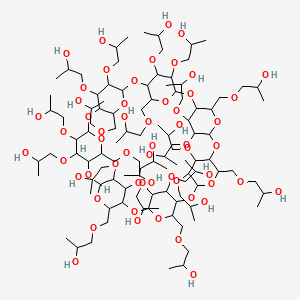

2-Hydroxypropyl-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucopyranose units. This compound is known for its ability to enhance the solubility and stability of various molecules, making it a valuable tool in pharmaceutical and chemical applications .

Vorbereitungsmethoden

2-Hydroxypropyl-β-cyclodextrin is synthesized through the chemical modification of β-cyclodextrin. The primary method involves the reaction of β-cyclodextrin with propylene oxide under alkaline conditions. This reaction introduces hydroxypropyl groups at the 2-position of the glucose units . The reaction conditions typically include:

Temperature: 50-70°C

pH: 10-12

Reaction Time: 24-48 hours

Industrial production methods often involve large-scale reactors and continuous processing to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Host-Guest Complexation

HP-β-CD forms inclusion complexes via non-covalent interactions, enhancing drug solubility and stability.

Example Complexes:

-

Curcumin : Complexation increases solubility by 100-fold, with stability constant Ks=1.2×104M−1 .

-

Propofol : Sulfobutyl ether-β-CD (analogous to HP-β-CD) improves blood-brain barrier permeability by 40% .

Mechanism :

-

Hydrophobic cavity encapsulates nonpolar guest molecules.

-

Hydroxypropyl groups stabilize complexes via H-bonding and steric effects .

Thiolation

HP-β-CD reacts with thiourea under reflux to yield thiolated derivatives for mucoadhesive drug delivery:

HP-β-CD-OH + NH2CSNH2→HP-β-CD-SH

Polymer Conjugation

HP-β-CD is grafted onto polymers like poly(2-oxazoline) for targeted drug delivery:

Analytical Characterization

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Solubilization and Bioavailability Enhancement

- HP-β-CD is widely used in the pharmaceutical industry as a solubilizing agent for poorly soluble drugs. It forms inclusion complexes that significantly enhance the bioavailability of these compounds.

- For instance, studies have shown that HP-β-CD can improve the solubility and stability of drugs like melphalan and oridonin, leading to better therapeutic outcomes in vivo .

Case Study: Nanosponges for Drug Delivery

- Cyclodextrin-based nanosponges have been developed to encapsulate drugs such as camptothecin. These formulations demonstrated prolonged drug release and enhanced cytotoxicity compared to free drug formulations .

Table 1: Summary of Pharmaceutical Applications of HP-β-CD

Biological Applications

Cell Culture and Cholesterol Depletion

- In biological research, HP-β-CD is utilized to improve the solubility of hydrophobic compounds in cell culture systems. It also acts as a cholesterol-depleting agent, which can be beneficial in studying cellular processes related to cholesterol metabolism .

Case Study: Stroke Treatment

- A recent study investigated the effects of repeated administration of HP-β-CD in a mouse model of ischemic stroke. The results indicated that HP-β-CD treatment reduced lipid accumulation in stroke infarcts and attenuated chronic inflammatory responses, suggesting its potential as a therapeutic agent .

Industrial Applications

Food Industry

- HP-β-CD is employed in food manufacturing as a food additive to enhance flavor stability and shelf life. Its ability to form stable inclusion complexes with lipophilic nutrients makes it an effective tool for improving the sensory qualities of food products .

Cosmetics and Personal Care

- In cosmetics, HP-β-CD is used to stabilize active ingredients, enhance solubility, and mask undesirable odors or tastes. This versatility allows for improved formulation efficacy in various cosmetic products .

Environmental Applications

Wastewater Treatment

Wirkmechanismus

The primary mechanism by which 2-Hydroxypropyl-β-cyclodextrin exerts its effects is through the formation of inclusion complexes with hydrophobic molecules. This encapsulation enhances the solubility and stability of the guest molecules . Additionally, it can modulate cholesterol metabolism by binding to cholesterol and facilitating its removal from cells . The molecular targets involved include cholesterol and various hydrophobic drugs, with pathways related to cholesterol homeostasis and drug delivery being significantly impacted .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxypropyl-β-cyclodextrin is often compared with other cyclodextrin derivatives such as:

Methyl-β-cyclodextrin: Known for its strong cholesterol-depleting properties but higher toxicity.

Sulfobutylether-β-cyclodextrin: Offers improved solubility and lower toxicity compared to methyl-β-cyclodextrin.

Hydroxypropyl-α-cyclodextrin: Similar to 2-Hydroxypropyl-β-cyclodextrin but with a smaller cavity size, making it suitable for smaller molecules.

The uniqueness of 2-Hydroxypropyl-β-cyclodextrin lies in its balance of high solubility, low toxicity, and effective complexation capabilities, making it a versatile and widely used compound in various fields .

Biologische Aktivität

ss-Cyclodextrin 2-Hydroxypropyl Ethers, commonly referred to as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are modified cyclodextrins that exhibit significant biological activities, particularly in pharmaceutical applications. This article explores their biological properties, mechanisms of action, and applications in drug delivery and therapy.

Overview of Hydroxypropyl-β-Cyclodextrin

HP-β-CD is derived from β-cyclodextrin through hydroxypropylation, which enhances its solubility and reduces toxicity compared to native β-cyclodextrin. Its unique structure allows it to encapsulate hydrophobic compounds, improving their solubility and bioavailability in aqueous environments. This property is crucial in the formulation of various therapeutic agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of HP-β-CD. For instance, research demonstrated that HP-β-CD inhibits the proliferation of leukemic cells at physiologically relevant doses. It was found to significantly impair the colony-forming ability of human primary acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) cells without causing adverse effects in vivo . The compound's mechanism includes modulation of cholesterol metabolism, which is often dysregulated in cancer cells.

Antitumor Effects

HP-β-CD has been shown to enhance the delivery and efficacy of various anticancer drugs. For example, when complexed with curcumin, HP-β-CD significantly improved the solubility and sustained release of curcumin over extended periods, demonstrating a controlled release profile suitable for therapeutic applications . Additionally, HP-β-CD complexes have exhibited antitumor activities against several cancer cell lines, including melanoma and colorectal carcinoma .

The biological activity of HP-β-CD can be attributed to several mechanisms:

- Encapsulation : HP-β-CD forms inclusion complexes with hydrophobic drugs, enhancing their solubility and stability.

- Cholesterol Modulation : By interacting with cell membrane components, HP-β-CD can alter lipid metabolism and disrupt lipid rafts in cancer cells, leading to apoptosis.

- Immunomodulatory Effects : Studies indicate that cyclodextrins may enhance immune responses, making them useful in immunotherapy applications .

Case Study 1: Anticancer Activity in Leukemia

In a pivotal study, Yokoo et al. (2015) demonstrated that systemic administration of HP-β-CD inhibited leukemic cell proliferation without significant side effects. The study indicated that HP-β-CD could serve as a novel therapeutic agent for leukemia treatment due to its ability to modulate cholesterol levels in malignant cells .

Case Study 2: Enhanced Drug Delivery

A study by Kim et al. (2011) explored the use of cyclodextrin-modified dendritic polyamines for delivering siRNA and anticancer drugs. The presence of β-cyclodextrins facilitated the complexation and intracellular uptake of hydrophobic drugs, resulting in significant apoptosis induction in glioblastoma cells compared to individual treatments .

Data Table: Biological Studies Involving HP-β-CD

Eigenschaften

IUPAC Name |

1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecakis(2-hydroxypropoxy)-10,15,20,25,30,35-hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C105H196O56/c1-50(106)22-127-43-71-78-85(134-29-57(8)113)92(141-36-64(15)120)99(148-71)156-79-72(44-128-23-51(2)107)150-101(94(143-38-66(17)122)86(79)135-30-58(9)114)158-81-74(46-130-25-53(4)109)152-103(96(145-40-68(19)124)88(81)137-32-60(11)116)160-83-76(48-132-27-55(6)111)154-105(98(147-42-70(21)126)90(83)139-34-62(13)118)161-84-77(49-133-28-56(7)112)153-104(97(146-41-69(20)125)91(84)140-35-63(14)119)159-82-75(47-131-26-54(5)110)151-102(95(144-39-67(18)123)89(82)138-33-61(12)117)157-80-73(45-129-24-52(3)108)149-100(155-78)93(142-37-65(16)121)87(80)136-31-59(10)115/h50-126H,22-49H2,1-21H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQLZTSRKLWEAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3OCC(C)O)OCC(C)O)OC4C(OC(C(C4OCC(C)O)OCC(C)O)OC5C(OC(C(C5OCC(C)O)OCC(C)O)OC6C(OC(C(C6OCC(C)O)OCC(C)O)OC7C(OC(C(C7OCC(C)O)OCC(C)O)OC8C(OC(O2)C(C8OCC(C)O)OCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H196O56 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2354.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.